molecular formula C17H18N4O2 B12155314 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-5,7-dimethylquinoline-3-carboxamide

4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-5,7-dimethylquinoline-3-carboxamide

Cat. No.: B12155314
M. Wt: 310.35 g/mol
InChI Key: VASLNZSMSBMOIC-UHFFFAOYSA-N
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Description

4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-5,7-dimethylquinoline-3-carboxamide is a complex organic compound that features a quinoline core substituted with hydroxy, imidazole, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-5,7-dimethylquinoline-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The hydroxy and dimethyl groups are introduced via electrophilic aromatic substitution reactions. The imidazole moiety can be attached through a nucleophilic substitution reaction, and the carboxamide group is introduced via amidation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Catalysts and solvents would be chosen to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-5,7-dimethylquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-5,7-dimethylquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-5,7-dimethylquinoline-3-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The hydroxy and carboxamide groups can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline-3-carboxamide: Lacks the imidazole and dimethyl groups, resulting in different chemical properties and biological activities.

    N-[2-(1H-imidazol-4-yl)ethyl]-5,7-dimethylquinoline-3-carboxamide: Lacks the hydroxy group, affecting its reactivity and binding interactions.

    5,7-dimethylquinoline-3-carboxamide:

Uniqueness

4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-5,7-dimethylquinoline-3-carboxamide is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity. The presence of the hydroxy, imidazole, and carboxamide groups allows for diverse interactions with biological targets and makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-5,7-dimethyl-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H18N4O2/c1-10-5-11(2)15-14(6-10)20-8-13(16(15)22)17(23)19-4-3-12-7-18-9-21-12/h5-9H,3-4H2,1-2H3,(H,18,21)(H,19,23)(H,20,22)

InChI Key

VASLNZSMSBMOIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC=C(C2=O)C(=O)NCCC3=CN=CN3)C

Origin of Product

United States

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